molecular formula C14H15NO B076876 3-Phenyl-1-piperidino-2-propyn-1-one CAS No. 14143-92-1

3-Phenyl-1-piperidino-2-propyn-1-one

Cat. No.: B076876
CAS No.: 14143-92-1
M. Wt: 213.27 g/mol
InChI Key: UZCUKRQNGYSLLG-UHFFFAOYSA-N
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Description

3-Phenyl-1-piperidino-2-propyn-1-one (IUPAC name: 3-phenyl-1-(piperidin-1-yl)prop-2-yn-1-one) is a propargyl ketone derivative featuring a phenyl group at the C3 position and a piperidine moiety at the N1 position. This compound belongs to the class of α,β-acetylenic ketones, characterized by a triple bond (C≡C) adjacent to the carbonyl group. The piperidine ring enhances lipophilicity and bioavailability, making such compounds attractive for drug discovery .

Properties

CAS No.

14143-92-1

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-phenyl-1-piperidin-1-ylprop-2-yn-1-one

InChI

InChI=1S/C14H15NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,11-12H2

InChI Key

UZCUKRQNGYSLLG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C#CC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)C(=O)C#CC2=CC=CC=C2

Other CAS No.

14143-92-1

Synonyms

1-(Phenylpropioloyl)piperidine

Origin of Product

United States

Comparison with Similar Compounds

3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one

  • Structure : Differs by replacing the triple bond (C≡C) with a double bond (C=C).
  • Biological Activity: Exhibits antifungal and antiaflatoxigenic properties, likely due to the conjugated enone system, which enhances reactivity with microbial enzymes .
  • Synthetic Utility: The enone structure facilitates Michael addition reactions, enabling further derivatization.

3-(Benzo-1,3-dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one

  • Structure : Substitutes the phenyl group with a methylenedioxy (benzodioxole) ring.
  • Pharmacokinetics : The methylenedioxy group may enhance metabolic stability by resisting oxidative degradation.

(E)-3-Substituted Phenyl-1-Piperidino-2-Propen-1-one Cinnamamide Derivatives

  • Structure : Incorporates a cinnamamide group (α,β-unsaturated amide) instead of a ketone.
  • Biological Activity : Demonstrates broad-spectrum antimicrobial, anticonvulsant, and antitumor activities due to the amide group’s hydrogen-bonding capacity .
  • Druglikeness : These derivatives exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, with calculated logP values <5 and molecular weights <500, aligning with Lipinski’s Rule of Five .

Piperidine-Containing Thiopyrano-Pyrimidinone Derivatives

  • Structure: Features a fused thiopyrano-pyrimidinone ring system with a piperidine substituent.
  • Biological Activity : The heterocyclic core enhances binding to biological targets like kinases or enzymes, though specific data are unavailable in the evidence .
  • Stability: The rigid fused-ring system may improve thermal stability compared to linear propargyl or enone analogs.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituent Biological Activity Druglikeness (logP/MW) References
3-Phenyl-1-piperidino-2-propyn-1-one Propargyl ketone Phenyl, Piperidine Limited data (inferred antifungal) N/A
3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one Enone Phenyl, Piperidine Antifungal, Antiaflatoxigenic N/A
3-(Benzo-1,3-dioxol-5-yl)-1-piperidinylpropenone Enone Benzodioxole, Piperidine Enhanced antifungal N/A
(E)-3-Phenyl-1-piperidino-2-propen-1-one cinnamamide Cinnamamide Phenyl, Piperidine, Amide Antimicrobial, Anticonvulsant logP: ~3.5; MW: ~350
Thiopyrano-pyrimidinone-piperidine derivative Fused heterocycle Piperidine, Thiopyran Kinase inhibition (inferred) N/A

Key Research Findings

  • Structural Impact on Bioactivity: The enone system in 3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one confers greater microbial target engagement than the propargyl ketone variant, likely due to electrophilic reactivity . Cinnamamide derivatives exhibit superior druglikeness, attributed to the amide group’s balance between polarity and lipophilicity .
  • Synthetic Challenges: Propargyl ketones (e.g., this compound) require stringent conditions for stability, whereas enones and cinnamamides are more synthetically tractable .

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